molecular formula C6H11NO3 B063206 (2S,3R)-3-hydroxypiperidine-2-carboxylic acid CAS No. 194297-98-8

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid

Cat. No.: B063206
CAS No.: 194297-98-8
M. Wt: 145.16 g/mol
InChI Key: FDMYUQHVJYNDLI-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid is a non-proteinogenic amino acid derivative. It is a stereoisomer of pipecolic acid, which is a key intermediate in the biosynthesis of several natural products and bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, including dioxygenases, which catalyze its hydroxylation. This hydroxylation process is crucial for the biosynthesis of several natural products and bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry and its role as a key intermediate in the biosynthesis of various natural products.

Properties

IUPAC Name

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMYUQHVJYNDLI-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](NC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid
Reactant of Route 3
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid
Reactant of Route 4
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid
Reactant of Route 5
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid
Reactant of Route 6
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid

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